(2-Aminooxazol-4-yl)methanol
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Overview
Description
(2-Aminooxazol-4-yl)methanol is a heterocyclic compound that features an oxazole ring with an amino group at the second position and a hydroxymethyl group at the fourth position.
Mechanism of Action
Target of Action
It is known that 2-aminooxazoles and their derivatives have a broad spectrum of biological activity, indicating they likely interact with multiple targets .
Mode of Action
2-aminooxazoles are associated with antivirus, diuretic, antiphlogistic, antihelminthic, and fungicidal activity . This suggests that (2-Aminooxazol-4-yl)methanol may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activity associated with 2-aminooxazoles , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.
Result of Action
Given the broad spectrum of biological activity associated with 2-aminooxazoles , it is likely that this compound induces a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific substitution pattern of the oxazole ring .
Cellular Effects
Oxazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-oxazoline with formaldehyde under acidic conditions, which leads to the formation of the desired oxazole derivative . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which is a versatile method for constructing oxazole rings .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: (2-Aminooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield the corresponding oxazoline derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: (2-Aminooxazol-4-yl)formaldehyde or (2-Aminooxazol-4-yl)carboxylic acid.
Reduction: (2-Aminooxazolin-4-yl)methanol.
Substitution: Various N-substituted this compound derivatives.
Scientific Research Applications
(2-Aminooxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Comparison with Similar Compounds
2-Aminooxazole: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
4-Hydroxy-2-aminobenzoxazole: Contains a benzene ring fused to the oxazole, which alters its chemical properties and biological activity.
2-Amino-4-methylthiazole: Similar structure but with a sulfur atom replacing the oxygen in the ring, leading to different reactivity and applications.
Uniqueness: (2-Aminooxazol-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the oxazole ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2-amino-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVVOMDEJKTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191399-20-9 |
Source
|
Record name | (2-aminooxazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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